molecular formula C12H16O4S B2360641 2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid CAS No. 850020-76-7

2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid

Cat. No.: B2360641
CAS No.: 850020-76-7
M. Wt: 256.32
InChI Key: UXCHRZFROWOPOU-UHFFFAOYSA-N
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Description

2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid is an organic compound with the molecular formula C12H16O4S and a molecular weight of 256.32 g/mol This compound features a sulfanyl group attached to an acetic acid moiety, with a dimethoxy-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid typically involves the reaction of 4,5-dimethoxy-2-methylbenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thioglycolic acid displaces the chloride ion, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-methylphenylacetic acid
  • 2-Methyl-4,5-dimethoxyphenylacetic acid
  • 4,5-Dimethoxy-2-methylbenzyl alcohol

Uniqueness

2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(4,5-dimethoxy-2-methylphenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-8-4-10(15-2)11(16-3)5-9(8)6-17-7-12(13)14/h4-5H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCHRZFROWOPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CSCC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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